3-Bromo-4-(methylamino)benzaldehyde
Description
3-Bromo-4-(methylamino)benzaldehyde (CAS: 28164-48-9) is a brominated benzaldehyde derivative featuring a methylamino group at the para-position relative to the aldehyde functional group. Its molecular weight is 214.06 g/mol, and it is commercially available in research-grade quantities . The compound’s structure renders it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.
Key properties include its reactivity as a bis-Michael acceptor, where the ortho- and meta-positions relative to the phenolic group are susceptible to nucleophilic attacks. Studies demonstrate that protonation of the methylamino group at acidic pH (e.g., pH = 2.0) enhances the electrophilicity of the ortho-position, favoring regioselective addition reactions . This reactivity is critical in synthesizing sulfone derivatives and other heterocyclic compounds.
Properties
IUPAC Name |
3-bromo-4-(methylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGCOJWVZDCHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(methylamino)benzaldehyde typically involves the bromination of 4-(methylamino)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KSH in ethanol.
Major Products Formed:
Oxidation: 3-Bromo-4-(methylamino)benzoic acid.
Reduction: 3-Bromo-4-(methylamino)benzyl alcohol.
Substitution: 3-Methoxy-4-(methylamino)benzaldehyde, 3-Thio-4-(methylamino)benzaldehyde.
Scientific Research Applications
3-Bromo-4-(methylamino)benzaldehyde is a compound of increasing interest in scientific research due to its diverse applications in chemistry, biology, and medicine. This article explores its properties, synthesis, and various applications, supported by case studies and data tables.
Basic Information
- Molecular Formula : CHBrN O
- Molecular Weight : 214.06 g/mol
- CAS Number : 28164-48-9
Structure
The compound features a bromine atom and a methylamino group attached to a benzaldehyde moiety, which significantly influences its reactivity and biological interactions.
Chemical Research
This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in:
- Synthesis of Anticancer Agents : The compound has been investigated for its potential to induce apoptosis in cancer cells. For example, studies have shown that benzaldehyde derivatives can modulate apoptotic pathways, suggesting therapeutic potential against cancers.
- Development of Antimicrobial Agents : Similar benzaldehyde derivatives exhibit significant antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.
Research indicates that this compound may possess various biological activities:
- Anticancer Potential : Case studies have demonstrated that certain substituted benzaldehydes can induce cell death in cancer cells through specific mechanisms. The precise role of this compound in this context remains an active area of investigation.
- Antimicrobial Activity : Compounds related to this structure have shown efficacy against different microbial strains, thus highlighting its potential as a precursor for new antimicrobial agents.
Industrial Applications
In addition to its use in pharmaceuticals, this compound is also employed in the production of dyes and pigments, contributing to its significance in specialty chemical manufacturing.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal explored the effects of various benzaldehyde derivatives on cancer cell lines. It was found that compounds with methylamino substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
- Antimicrobial Efficacy : Another research project focused on synthesizing derivatives from this compound and testing their antimicrobial activity against resistant bacterial strains. The results indicated significant inhibition rates, supporting further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(methylamino)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylamino groups can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
The following table summarizes structurally related benzaldehyde derivatives and their distinguishing features:
Biological Activity
3-Bromo-4-(methylamino)benzaldehyde (CAS Number: 28164-48-9) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological significance, and relevant research findings.
- Molecular Formula : CHBrN O
- Molecular Weight : 214.06 g/mol
- Structure : The compound features a bromine atom and a methylamino group attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.
Biological Significance
This compound exhibits various biological activities, primarily due to its structural characteristics. It is often studied for its role as a precursor in the synthesis of biologically active compounds.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance its lipophilicity, facilitating membrane permeability and receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of benzaldehyde have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
Studies have explored the anticancer properties of benzaldehyde derivatives. A case study demonstrated that certain substituted benzaldehydes could induce apoptosis in cancer cells through the modulation of apoptotic pathways. The specific role of this compound in this context remains under investigation but suggests promising avenues for cancer treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 4-Bromo-3-methylbenzaldehyde | Anticancer | |
| N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | Antimicrobial/Anticancer |
Case Studies
- Antimicrobial Screening : A study screened various benzaldehyde derivatives for antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Compounds with electron-donating groups exhibited enhanced activity, indicating that modifications similar to those present in this compound could yield potent antimicrobial agents .
- Anticancer Mechanisms : Research on benzaldehyde derivatives highlighted their ability to inhibit cell proliferation in cancer cell lines. The mechanism involved the activation of caspases and subsequent apoptosis, which may also be relevant for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
